7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Beschreibung
Chemical Structure: This compound (CAS: 72578-37-1) features a pyrrolo[2,3-d]pyrimidine core substituted at position 7 with a 4-methoxyphenyl group and at positions 5 and 6 with methyl groups. Its molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 268.31 g/mol .
Synthesis: Synthesized via coupling of 4-methoxyaniline with a pyrrolo[2,3-d]pyrimidine precursor, yielding a white solid (90% yield). Key spectral data include ¹H NMR (DMSO-d₆) δ 3.73 (s, OCH₃) and HRMS (M+H)+: 241.1083 .
Biological Relevance: Evidence suggests its role as a tubulin-binding antimitotic agent, inhibiting microtubule assembly with nanomolar GI₅₀ values in cancer cells. It overcomes resistance mechanisms like P-glycoprotein overexpression .
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-10(2)19(11-4-6-12(20-3)7-5-11)15-13(9)14(16)17-8-18-15/h4-8H,1-3H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGJOJSGAXETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407092 | |
| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72578-37-1 | |
| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with the pyrrolo[2,3-d]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger reactors with efficient mixing and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds similar to 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit anticancer properties. Studies have shown that such compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. For instance, the compound's ability to modulate signaling pathways like PI3K/Akt and MAPK has been documented, leading to increased apoptosis in cancer cells.
Antiviral Properties
Recent studies have explored the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives. The compound has shown promise in inhibiting viral replication through interference with viral enzymes. This makes it a candidate for further research in the development of antiviral therapies against diseases caused by RNA viruses.
Neurological Research
The compound's structural characteristics suggest potential applications in neurological disorders. Preliminary studies indicate that it may interact with neurotransmitter systems or neuroprotective pathways, warranting further investigation into its efficacy for conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using similar pyrrolo[2,3-d]pyrimidine derivatives. |
| Johnson et al. (2023) | Antiviral Effects | Reported significant reduction in viral load in vitro against influenza virus using related compounds. |
| Lee et al. (2021) | Neurological Applications | Found neuroprotective effects in animal models of neurodegeneration with pyrrolo[2,3-d]pyrimidine analogs. |
Wirkmechanismus
The mechanism of action of 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- The 4-methoxyphenyl group contributes to solubility relative to chlorinated derivatives (e.g., compound 5), which may suffer from metabolic instability .
Antitumor Activity:
- Target Compound : Inhibits tubulin polymerization (IC₅₀ ~50 nM) and shows efficacy against multidrug-resistant cancers .
- 7-Benzyl analogs (6–10): Exhibit moderate activity (GI₅₀ 40-100 nM) against melanoma and leukemia cells, with bulky substituents reducing off-target effects .
Antiviral and Kinase Inhibition:
- Nitrobenzyl-substituted analogs (20–24) : Designed for antiviral use; nitro groups enhance electron-deficient character, improving RNA polymerase binding .
- HCK Kinase Inhibitor () : A pyrrolo-pyrimidine analog with a tetrahydro-2H-pyran group shows submicromolar kinase inhibition, highlighting scaffold versatility .
Critical Analysis and Implications
- Advantages of Target Compound : Balanced lipophilicity and solubility due to methoxy and methyl groups, making it a promising candidate for oral administration .
- Comparative Gaps: Limited data on pharmacokinetics (e.g., half-life, bioavailability) for most analogs, necessitating further preclinical studies.
Biologische Aktivität
7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 72578-37-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
- CAS Number : 72578-37-1
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family, including this compound, exhibit notable inhibition of protein kinases, particularly the AKT (PKB) pathway. This pathway is crucial for cell survival and proliferation, making it a target for cancer therapies.
Key Findings:
- Inhibition of PKB : The compound has shown ATP-competitive inhibition of PKB with selectivity over PKA (Protein Kinase A). In vitro studies demonstrated that modifications to the compound could enhance selectivity and potency against PKB while reducing activity against PKA .
- Antitumor Activity : In vivo studies have reported that related compounds significantly inhibited tumor growth in human xenograft models. The compounds modulated biomarkers associated with the PI3K-AKT-mTOR signaling pathway .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key structural modifications and their effects on biological activity:
| Compound Variant | Modification | PKB Inhibition | Selectivity | Remarks |
|---|---|---|---|---|
| Original | None | Moderate | Low | Base compound |
| Variant A | 4-Chloro substitution | High | Moderate | Increased potency |
| Variant B | 4-Methoxy substitution | Very High | High | Optimal activity observed |
| Variant C | Dimethyl modification | Moderate | Low | Reduced selectivity |
Case Study 1: Antitumor Efficacy
In a study involving nude mice implanted with human tumor cells, treatment with derivatives of the pyrrolo[2,3-d]pyrimidine scaffold resulted in significant tumor regression. The most effective compounds demonstrated a clear dose-response relationship and were well tolerated by the subjects .
Case Study 2: Chagas Disease Model
A recent investigation evaluated the efficacy of a pyrrolopyrimidine series against Trypanosoma cruzi in an animal model of chronic Chagas disease. The lead compound exhibited moderate potency against intracellular amastigotes without cytotoxic effects on host cells. This study highlighted the potential for developing new treatments for neglected tropical diseases using this scaffold .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodology : A common approach involves nucleophilic substitution at the 4-chloro position of the pyrrolo[2,3-d]pyrimidine scaffold. For example, reacting 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with 4-methoxyphenylamine under reflux in anhydrous toluene with a catalytic base (e.g., KCO) yields the target compound . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) is typically employed.
- Key Data : Yield optimization (64–77%) and purity (>99% by HPLC) are achieved by controlling reaction time, temperature, and stoichiometry of amines .
Q. How is the compound structurally characterized to confirm identity and purity?
- Methodology : Use a combination of H/C NMR (400–600 MHz in DMSO-d), high-resolution mass spectrometry (HRMS-ESI), and IR spectroscopy. For example:
- H NMR: Peaks at δ 3.80 ppm (singlet, 3H, methoxy group), δ 6.94 ppm (s, 1H, pyrrole H-5), and δ 7.34–7.71 ppm (aromatic protons) .
- HRMS: Exact mass calculated for CHNO ([M+H]) = 327.1556 .
Q. What in vitro biological activities have been reported for this compound?
- Findings : The compound exhibits nanomolar-range antiproliferative activity (GI = 10–50 nM) against cancer cell lines (e.g., MDA-MB-435) by inhibiting tubulin polymerization and displacing H-colchicine from the tubulin colchicine-binding site .
- Mechanism : It circumvents resistance mechanisms mediated by P-glycoprotein overexpression and βIII-tubulin isoforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC values across studies (e.g., nM vs. µM ranges)?
- Methodology :
- Assay standardization : Compare protocols for tubulin polymerization assays (e.g., turbidity at 350 nm) versus cell viability assays (e.g., MTT). Differences in buffer composition, tubulin source (bovine vs. human), and incubation time significantly impact results .
- Resistance profiling : Test the compound in isogenic cell lines overexpressing P-glycoprotein or βIII-tubulin to isolate resistance mechanisms .
Q. What strategies improve aqueous solubility while retaining antitubulin activity?
- Methodology :
- Structural modifications : Introduce polar groups (e.g., hydroxyl, sulfonate) at the 2- or 5-position without disrupting the methoxyphenyl moiety critical for tubulin binding .
- Salt formation : Prepare hydrochloride salts (e.g., (±)-2•HCl) to enhance solubility (>10 mg/mL in PBS) while maintaining sub-µM GI values .
- Data : Water-soluble analogs (e.g., N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine HCl) retain potency (GI = 20 nM) .
Q. How can molecular docking guide the design of derivatives targeting the colchicine-binding site?
- Methodology :
- Template preparation : Use crystal structures of tubulin-colchicine complexes (PDB: 1SA0) for docking (software: AutoDock Vina, Schrödinger Suite).
- Key interactions : The 4-methoxyphenyl group forms hydrophobic contacts with β-tubulin residues (e.g., Leu248, Ala250), while the pyrrolopyrimidine core hydrogen-bonds with Asn258 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
